molecular formula C10H12N4O2 B597524 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 1227958-71-5

2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B597524
CAS No.: 1227958-71-5
M. Wt: 220.232
InChI Key: LHATWMRRTPOZNQ-UHFFFAOYSA-N
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Description

2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system with a morpholine substituent. This compound is of significant interest due to its potential biological activities and its structural similarity to purines, which are essential components of nucleic acids.

Mechanism of Action

Target of Action

The primary targets of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one are Fibroblast Growth Factor Receptors (FGFRs) and p21-Activated Kinase 4 (PAK4) . FGFRs play an essential role in various types of tumors , while PAK4 overexpression is associated with a variety of cancers .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against FGFRs and PAK4 . The compound binds to these targets, inhibiting their function and leading to changes in cellular processes.

Biochemical Pathways

Upon binding to FGFRs, the compound inhibits the FGFR signaling pathway . This pathway regulates organ development, cell proliferation, migration, angiogenesis, and other processes . Inhibition of this pathway can lead to the suppression of tumor growth .

When the compound binds to PAK4, it inhibits the kinase’s activity . This inhibition can lead to changes in the phosphorylation level of SLP76, a substrate of HPK1 , and can enhance the IL-2 secretion in human T cell leukemia Jurkat cells .

Pharmacokinetics

In vitro adme and pharmacokinetic tests have been performed on similar compounds . These tests are crucial for understanding the compound’s bioavailability and its potential as a therapeutic agent.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential for maintaining its efficacy and stability .

Biochemical Analysis

Biochemical Properties

It is known that pyrrolo[2,3-d]pyrimidine derivatives have been reported to possess significant biological activities . They have been found to interact with various enzymes and proteins, affecting their function and playing a role in biochemical reactions

Cellular Effects

Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is not completely understood. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Detailed studies on these aspects are currently lacking.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-defined. It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with morpholine in the presence of a base such as potassium t-butoxide in boiling t-butanol . This reaction forms the pyrrolo-pyrimidine core with the morpholine substituent at the appropriate position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrimidine ring or the morpholine substituent.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the morpholine nitrogen or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinases.

    Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to inhibit specific molecular targets.

    Industry: It may be used in the development of new materials with unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is unique due to its morpholine substituent, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other pyrrolo[2,3-d]pyrimidine derivatives and may contribute to its specific biological activities.

Properties

IUPAC Name

2-morpholin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c15-9-7-1-2-11-8(7)12-10(13-9)14-3-5-16-6-4-14/h1-2H,3-6H2,(H2,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHATWMRRTPOZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CN3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744304
Record name 2-(Morpholin-4-yl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227958-71-5
Record name 2-(Morpholin-4-yl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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